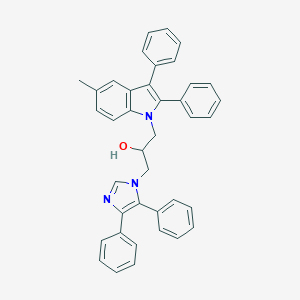
1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is a useful research compound. Its molecular formula is C39H33N3O and its molecular weight is 559.7g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electronic/Substituents Influence on Imidazole Ring
A study explored the influence of electron-rich/electron-withdrawing substituents on the donor capacity of the imidazole N-base. It concluded that the push/pull of electron density on the 2-carbon of the imidazole ring is crucial for influencing the N-base electrons' donor capacity. The study's protonation–deprotonation equilibrium studies and DFT calculation results provided insights into the electronic structures of imidazole-based compounds (Eseola et al., 2012).
Green Synthesis of Indolylimidazole Derivatives
The research highlighted a green and efficient one-pot synthesis of indolylimidazole derivatives. The process involved a four-component condensation under microwave irradiation, using Amberlyst A-15 as a recyclable catalyst. This method emphasized its eco-friendliness, time and cost efficiency, and the reusability of the catalyst (Nirwan & Pareek, 2021).
Photochromism of Imidazole Dimers
A study on the synthesis of 4,5-diphenyl-2-(2,5-dimethylthiophen-3-yl)imidazoles and their dimers revealed photochromic properties in solution when irradiated. This finding opens avenues for exploring these compounds in photo-responsive applications (Bai et al., 2010).
Imidazole Substituent Effects on N-Donor Strengths
This research synthesized new imidazole-based heterocycles and evaluated the electronic and steric effects of 1-, 2-, and 4,5-imidazole substituents on N-donor strengths. The study provided insights into the interaction between imidazole rings and substituent aromatic groups, significant for understanding azole functions in molecular science (Eseola et al., 2010).
Synthesis and Characterization of Novel Poly(amide-ether)s
The study involved the synthesis of para-linked diether-diamines bearing ortho-linked phenyl-substituted imidazole pendants. It highlighted the physical and optical properties of the resultant poly(amide-ether)s, noting their solubility, thermal behaviors, and fluorescence emission. This research contributes to the development of polymers with specialized properties (Ghaemy et al., 2013).
Eigenschaften
IUPAC Name |
1-(4,5-diphenylimidazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33N3O/c1-28-22-23-35-34(24-28)36(29-14-6-2-7-15-29)38(31-18-10-4-11-19-31)42(35)26-33(43)25-41-27-40-37(30-16-8-3-9-17-30)39(41)32-20-12-5-13-21-32/h2-24,27,33,43H,25-26H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQNTXVGSMPGIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C=NC(=C5C6=CC=CC=C6)C7=CC=CC=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

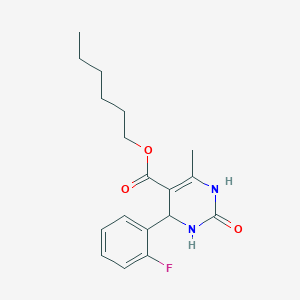
![dimethyl 2-{1-[(4-chlorophenoxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408509.png)
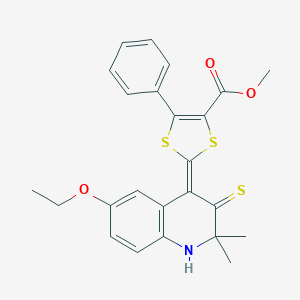
![2-(4-Chlorophenoxy)-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B408513.png)
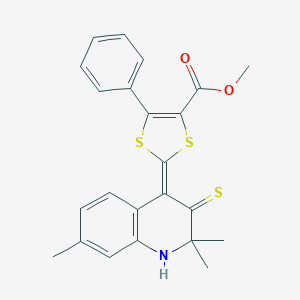
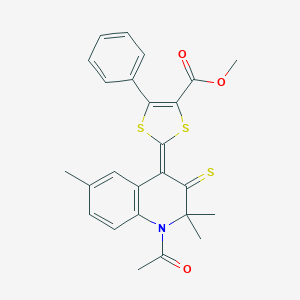
![N-[2-methyl-1-(4-pentylbenzoyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbenzamide](/img/structure/B408518.png)
![N-[4-(4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)phenyl]acetamide](/img/structure/B408519.png)
![N-[1-(4-chlorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-methoxy-N-phenylbenzamide](/img/structure/B408522.png)
methanone](/img/structure/B408523.png)
![2,2-dimethyl-5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408524.png)
![5-(4-bromophenyl)-N-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B408526.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B408527.png)
![4-methyl-N-[2-methyl-1-(4-pentylbenzoyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide](/img/structure/B408528.png)